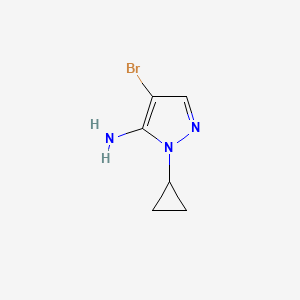

4-bromo-1-cyclopropyl-1H-pyrazol-5-amine

Description

Significance of Pyrazole (B372694) Architectures in Advanced Organic Synthesis

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. researchgate.netwikipedia.org First synthesized by Edward Buchner in 1889, this scaffold has become one of the most extensively studied groups within the azole family. mdpi.com The pyrazole nucleus is a cornerstone in organic synthesis, prized for its versatility and the broad spectrum of biological activities exhibited by its derivatives. globalresearchonline.netnih.govmdpi.com Its presence in numerous FDA-approved drugs underscores its pharmacological importance. mdpi.comnih.gov

The significance of pyrazoles stems from several key attributes:

Synthetic Accessibility : A wide variety of synthetic methodologies for creating substituted pyrazoles have been developed over the years, with the Knorr pyrazole synthesis (condensation of 1,3-dicarbonyl compounds with hydrazines) being a classic and widely used method. wikipedia.orgnih.govnih.gov

Biological Activity : The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry, as its derivatives have demonstrated a vast array of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antidepressant activities. mdpi.comnih.govnih.gov

Structural Versatility : The pyrazole ring can be functionalized at multiple positions, allowing chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets. biosynce.commdpi.com The nitrogen atoms can participate in hydrogen bonding and metal coordination, which is crucial for biological target binding. researchgate.net

Applications Beyond Medicine : Beyond pharmaceuticals, pyrazole derivatives are integral to agrochemicals (as herbicides, insecticides, and fungicides) and materials science, where they are used in the development of dyes, fluorescent agents, and organic light-emitting diodes (OLEDs). nih.govbiosynce.comresearchgate.net

The following table highlights some prominent drugs that feature a pyrazole core, illustrating the scaffold's therapeutic impact.

| Drug Name | Therapeutic Use |

| Celecoxib | Anti-inflammatory (COX-2 inhibitor) |

| Rimonabant | Anti-obesity (cannabinoid receptor antagonist) |

| Stanozolol | Anabolic steroid |

| Sildenafil | Erectile dysfunction treatment (PDE5 inhibitor) |

| Fipronil | Insecticide |

This table provides examples of the diverse applications of the pyrazole scaffold in approved therapeutic and commercial products. wikipedia.orgmdpi.comnih.gov

Research Landscape of 4-Substituted Pyrazole-5-amines

Within the broader class of pyrazoles, aminopyrazoles are a particularly valuable chemotype in drug discovery. nih.gov The position of the amino group on the pyrazole ring significantly influences the molecule's properties and biological activity. 5-Aminopyrazoles, in particular, are highly versatile and have been extensively explored as kinase inhibitors, anticancer agents, and anti-inflammatory compounds. nih.gov

The introduction of a substituent at the 4-position of the pyrazole-5-amine scaffold creates a class of molecules with significant potential for further functionalization and development. Research has shown that 4-substituted-5-aminopyrazoles are valuable intermediates for creating complex, densely functionalized heterocyclic systems. acs.org These compounds serve as platforms for introducing molecular diversity, which is a key strategy in the search for new bioactive molecules. acs.org

The reactivity of the 4-position allows for various chemical transformations, including halogenation, which can then be used for subsequent cross-coupling reactions to build more complex molecular architectures. mdpi.com The 5-amino group, often a free NH2 group, is a crucial hydrogen bond donor, enabling strong interactions with biological targets like enzyme active sites. mdpi.com

The table below summarizes the biological activities associated with various substitution patterns on the pyrazole-5-amine core.

| Substitution Pattern | Reported Biological Activities |

| 3-Aminopyrazoles | Anticancer, Anti-inflammatory, Anti-infective |

| 4-Aminopyrazoles | Anticonvulsant, Antioxidant |

| 5-Aminopyrazoles | Kinase inhibition, Anticancer, Antibacterial, Antimalarial, Anti-inflammatory |

| 4-Halo-5-Aminopyrazoles | Key intermediates for creating diverse derivatives via cross-coupling reactions |

This table illustrates how the substitution pattern on the aminopyrazole scaffold influences its potential therapeutic applications, with 5-aminopyrazoles being particularly prominent in medicinal chemistry research. nih.govmdpi.com

Confluence of Bromine, Cyclopropyl (B3062369), and Amine Functionalities on the Pyrazole Scaffold

The specific structure of 4-bromo-1-cyclopropyl-1H-pyrazol-5-amine combines three distinct functional groups on the pyrazole core, each contributing unique and valuable properties for chemical synthesis and drug design.

The 4-Bromo Group : The bromine atom at the C4 position serves primarily as a versatile synthetic handle. Halogenated pyrazoles are key intermediates in organic synthesis. mdpi.com The carbon-bromine bond can be readily utilized in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the strategic introduction of a wide range of aryl, heteroaryl, or alkyl groups, providing a powerful tool for generating libraries of diverse compounds for biological screening. acs.org The presence of bromine also modulates the electronic properties of the pyrazole ring.

The 1-Cyclopropyl Group : The cyclopropyl ring is a highly sought-after motif in medicinal chemistry. iris-biotech.defiveable.me Its incorporation into a molecule can confer several advantageous properties. nih.gov Due to its strained, three-membered ring structure, it has unique electronic properties, with enhanced p-character in its C-C bonds. fiveable.mescientificupdate.com It is often used as a rigid bioisostere for other groups like isopropyl or phenyl, helping to lock a molecule into a specific conformation for optimal receptor binding. iris-biotech.de Furthermore, the N-cyclopropyl group can enhance metabolic stability by being less susceptible to oxidation by cytochrome P450 enzymes compared to other alkyl groups. iris-biotech.dehyphadiscovery.com This can improve a drug candidate's pharmacokinetic profile.

The 5-Amine Group : The primary amino group at the C5 position is a critical pharmacophoric feature. It can act as both a hydrogen bond donor and acceptor, forming key interactions with biological targets such as kinases and other enzymes. nih.govmdpi.com This group is also a reactive site for further derivatization, allowing for the attachment of other functional groups through acylation, alkylation, or other amine-related chemistries to explore structure-activity relationships (SAR). scirp.org

The combination of these three functionalities in this compound results in a powerful and versatile building block. It offers a privileged biological scaffold (pyrazole), a handle for diversification (bromo), a group for enhancing potency and metabolic stability (cyclopropyl), and a key pharmacophoric element (amine). This confluence makes the compound an attractive starting point for the development of novel therapeutic agents and functional materials.

The properties conferred by each functional group are summarized in the table below.

| Functional Group | Position | Primary Role / Significance |

| Amine (-NH2) | 5 | Key pharmacophore (hydrogen bonding), site for derivatization |

| Bromo (-Br) | 4 | Versatile synthetic handle for cross-coupling reactions, electronic modulation |

| Cyclopropyl | 1 | Enhances metabolic stability, provides conformational rigidity, modulates potency |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-cyclopropylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c7-5-3-9-10(6(5)8)4-1-2-4/h3-4H,1-2,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFLTXMBZLLYRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=C(C=N2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromo 1 Cyclopropyl 1h Pyrazol 5 Amine and Analogous Structures

Strategies for Pyrazole (B372694) Ring Formation

The construction of the pyrazole ring is the initial and most critical phase in the synthesis of complex pyrazole derivatives. Several robust methods have been developed, each offering distinct advantages in terms of substrate scope, efficiency, and control over substitution patterns.

Cyclocondensation Approaches Utilizing Hydrazine (B178648) Derivatives and Carbonyl Compounds

The most classical and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govbeilstein-journals.org This (3+2) cyclocondensation strategy relies on the reaction between a three-carbon dielectrophilic unit and a dinucleophilic hydrazine. nih.gov

The reaction of a 1,3-diketone with a substituted hydrazine, such as cyclopropylhydrazine (B1591821), can theoretically lead to two different regioisomers, which is a significant challenge. beilstein-journals.org The regiochemical outcome is influenced by the steric and electronic properties of the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions. For instance, the condensation of various arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diketones can yield two isomers, with selectivity often favoring one over the other depending on the specific reactants.

Alternative carbonyl substrates include α,β-unsaturated ketones and aldehydes. nih.govbeilstein-journals.org The reaction with these substrates typically proceeds through a Michael addition of the hydrazine, followed by intramolecular cyclization and subsequent oxidation or elimination to afford the aromatic pyrazole ring. beilstein-journals.org To circumvent issues with the handling or synthesis of specific hydrazines, one-pot procedures have been developed where the hydrazine precursor is generated in situ. For example, arylboronic acids can be coupled with a protected diimide under copper catalysis to form the hydrazine, which then reacts with the 1,3-dicarbonyl component. beilstein-journals.org

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| Carbonyl Precursor | Hydrazine Derivative | Catalyst/Conditions | Product Type | Reference |

| 1,3-Diketones | Substituted Hydrazines | Acid Catalyst | Mixture of pyrazole regioisomers | researchgate.net |

| α,β-Unsaturated Ketones | Hydrazine | DMF, LDA | 4-Alkyl-1,3,5-triarylpyrazoles | nih.gov |

| β-Ketoesters | Methylhydrazine | In situ formyl protection | Triply substituted pyrazoles | beilstein-journals.org |

| In situ generated 1,3-diketones | Hydrazines | LiHMDS | 3,4,5-substituted pyrazoles | nih.gov |

Multicomponent Reaction Protocols for Pyrazole Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as powerful tools in heterocyclic chemistry due to their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity. nih.govmdpi.com Several MCRs have been designed for the efficient synthesis of highly substituted pyrazoles and fused pyranopyrazole systems. mdpi.comnih.gov

A common four-component reaction for synthesizing pyrano[2,3-c]pyrazoles involves the condensation of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. mdpi.comnih.gov These reactions can be performed under various conditions, including catalyst-free, or using organocatalysts like piperidine (B6355638) or sodium gluconate, often in environmentally benign solvents like water or ethanol. mdpi.comrsc.org For example, a time-efficient synthesis of pyrano[2,3-c]pyrazole derivatives can be achieved in high yields through a four-component reaction catalyzed by piperidine in an aqueous medium at room temperature. mdpi.com

Three-component syntheses are also prevalent. One such protocol involves the reaction of aldehydes, ketones, and hydrazines under microwave irradiation to produce pyrazolines, which are then oxidized to pyrazoles. rsc.org Another approach uses a metal-free, iodine-mediated cascade reaction of phenylhydrazine (B124118) hydrochloride, 3-aminocrotononitrile (B73559), and other components to yield aminopyrazole thioether derivatives. rsc.org These MCR strategies offer significant advantages over traditional multi-step syntheses by reducing waste, labor, and reaction times. nih.gov

Table 2: Selected Multicomponent Reactions for Pyrazole Synthesis

| No. of Components | Reactants | Catalyst/Conditions | Product Type | Reference |

| Three | Aldehydes, Ketones, Hydrazines | Microwave irradiation, then heating | 1,3,5-Trisubstituted pyrazoles | rsc.org |

| Three | Aldehydes, Malononitrile, Phenyl hydrazine | Solid-phase vinyl alcohol (SPVA) | Amino pyrazole derivatives | rsc.org |

| Four | Aldehydes, Malononitrile, β-Ketoesters, Hydrazine | Sodium gluconate, solvent-free | Dihydropyrano[2,3-c]pyrazoles | rsc.org |

| Four | (Hetaryl)aldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Piperidine, Water, RT | Pyrano[2,3-c]pyrazole derivatives | mdpi.com |

1,3-Dipolar Cycloaddition Routes to Pyrazole Systems

The 1,3-dipolar cycloaddition is an atom-economic and highly regioselective method for constructing five-membered heterocyclic rings, including pyrazoles. acs.orgnih.gov This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, typically an alkyne or an alkene. nih.govnih.gov For pyrazole synthesis, common 1,3-dipoles include diazo compounds and nitrile imines. acs.orgnih.gov

A significant advantage of this method is the ability to control regioselectivity. The reaction of diazo compounds, which can be generated in situ from stable precursors like tosylhydrazones to avoid handling these potentially hazardous intermediates, with terminal alkynes regioselectively yields 3,5-disubstituted pyrazoles. acs.org The regioselectivity is governed by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of the diazo compound and the lowest unoccupied molecular orbital (LUMO) of the alkyne. acs.org

Intramolecular versions of this reaction have also been developed, providing access to fused polycyclic pyrazole systems. acs.org For instance, alkyne-tethered N-tosylhydrazones can undergo a transition-metal-free intramolecular 1,3-dipolar cycloaddition to afford fused pyrazoles in high yields. acs.org This strategy highlights the versatility of cycloaddition reactions in creating complex molecular architectures from relatively simple starting materials.

Table 3: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

| 1,3-Dipole (or Precursor) | Dipolarophile | Conditions | Product Type | Reference |

| In situ generated diazo compounds | Terminal alkynes | One-pot procedure | 3,5-Disubstituted pyrazoles | acs.org |

| α-Diazo-β-ketophosphonates | Electron-deficient alkenes | Bestmann-Ohira Reagent (BOR) | Functionalized pyrazoles | nih.gov |

| Alkyne-tethered N-tosylhydrazones | Internal alkyne moiety | Base-mediated, transition-metal-free | Fused polycyclic pyrazoles | acs.org |

| Nitrilimines | Terminal alkynes | - | Substituted pyrazoles | nih.gov |

Regioselective Bromination Techniques for Pyrazole Derivatization

Once the pyrazole core is formed, the next crucial step towards synthesizing 4-bromo-1-cyclopropyl-1H-pyrazol-5-amine is the regioselective introduction of a bromine atom at the C4 position. The electronic nature of the pyrazole ring dictates its reactivity towards electrophiles.

Direct Halogenation Strategies

The pyrazole ring is an electron-rich heterocycle, and electrophilic substitution reactions, such as halogenation, occur preferentially at the C4 position, which is the most nucleophilic site on the ring. nih.govmdpi.com This inherent reactivity allows for the direct and regioselective bromination of the pyrazole scaffold.

A variety of brominating agents can be employed for this transformation. N-Bromosuccinimide (NBS) is a common, mild, and effective reagent for the 4-bromination of pyrazoles. mdpi.comresearchgate.net The reaction can be carried out under neutral or acidic conditions, often in solvents like carbon tetrachloride or even water, without the need for a catalyst. researchgate.net For instance, a direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with NBS at room temperature provides an effective, metal-free protocol for synthesizing 4-halogenated pyrazole derivatives in good to excellent yields. beilstein-archives.org In some cases, dimethyl sulfoxide (B87167) (DMSO) has been shown to act as both a solvent and a catalyst in the halogenation process. beilstein-archives.org

Table 4: Direct Bromination of Pyrazole Derivatives

| Pyrazole Substrate | Brominating Agent | Conditions | Product | Reference |

| 3-Aryl-1H-pyrazol-5-amines | N-Bromosuccinimide (NBS) | DMSO, Room Temperature | 4-Bromo-3-aryl-1H-pyrazol-5-amines | beilstein-archives.org |

| 1-Aryl-3-trimethylsilylpyrazole | N-Bromosuccinimide (NBS) | - | 1-Aryl-4-bromopyrazole (after TMS deprotection) | mdpi.com |

| General Pyrazoles | N-Bromosuccinimide (NBS) | CCl4 or Water | 4-Halopyrazoles | researchgate.net |

Indirect Bromination through Precursor Modification

In cases where direct bromination is not feasible or leads to undesired side products, indirect methods involving the modification of a functionalized pyrazole precursor can be employed. These strategies rely on installing a functional group that can later be converted into a bromine atom.

One such strategy is the dehydroxyhalogenation of 3- or 5-hydroxypyrazoles (pyrazolones). beilstein-archives.org Pyrazolones can be treated with halogenating agents like phosphorus oxybromide (POBr₃) to replace the hydroxyl group with a bromine atom. This is a common method for accessing 3- or 5-bromopyrazoles. beilstein-archives.org

Another powerful indirect method involves metal-halogen exchange reactions on a pre-functionalized pyrazole. For example, a pyrazole ring can be substituted with multiple bromine atoms, and then regioselective bromine-lithium exchange can be performed at a specific position. Onodera et al. demonstrated a strategy where a trimethylsilyl (B98337) (TMS) group at C3, a proton at C4, and another proton at C5 exhibit orthogonal reactivity. mdpi.com The most acidic proton at C5 can be removed with a strong base like n-butyllithium, and the resulting anion can be quenched with a bromine source like tetrabromomethane to install a bromine atom selectively at the C5 position. mdpi.com While this example targets the C5 position, the principle of using directing groups and selective metalation offers a versatile toolkit for installing bromine at various positions on the pyrazole ring when direct methods fail. mdpi.com

Introduction of the Cyclopropyl (B3062369) Moiety

The incorporation of a cyclopropyl group onto the pyrazole scaffold is a critical step in the synthesis of this compound. This can be accomplished either by attaching the cyclopropyl group to a pre-existing pyrazole ring or by constructing the pyrazole ring from a cyclopropyl-containing precursor.

N-Alkylation Strategies for Cyclopropyl Attachment

Direct N-alkylation of a pyrazole ring is a common and straightforward method for introducing the cyclopropyl moiety. This strategy typically involves the reaction of an N-unsubstituted pyrazole with a cyclopropyl alkylating agent in the presence of a base. google.comgoogle.com The choice of reagents and conditions is crucial for achieving high yield and, importantly, controlling regioselectivity. Pyrazoles possess two reactive nitrogen atoms (N1 and N2), and alkylation can potentially occur at either position.

A typical procedure involves reacting 4-bromo-1H-pyrazole with a cyclopropyl halide, such as cyclopropyl bromide or (bromomethyl)cyclopropane, in a suitable solvent like dimethylformamide (DMF) or acetonitrile. chemsrc.com A base is required to deprotonate the pyrazole's N-H, rendering the nitrogen nucleophilic. Common bases for this transformation include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃). The reaction generally proceeds under mild conditions, often at room temperature or with gentle heating.

Recent studies have focused on developing highly regioselective N1-alkylation methods. For instance, catalyst-free Michael addition reactions have been employed to achieve excellent N1 selectivity (>99:1) for a range of substituted pyrazoles, including those bearing bromo and other functional groups. semanticscholar.orgconsensus.app This highlights the potential for late-stage functionalization in complex molecule synthesis.

Table 1: Examples of N-Alkylation Reactions for Pyrazole Cyclopropylation

| Pyrazole Substrate | Alkylating Agent | Base | Solvent | Conditions | Product | Ref. |

|---|---|---|---|---|---|---|

| 4-bromo-1H-pyrazole | (bromomethyl)cyclopropane | K₂CO₃ | DMF | Room Temp, 4h | 4-bromo-1-(cyclopropylmethyl)-1H-pyrazole | |

| 1H-pyrazole | Cyclopropyl Bromide | NaH | THF | 0°C to RT | 1-cyclopropyl-1H-pyrazole | chemsrc.com |

| Substituted 1H-pyrazoles | Acrylonitrile (followed by cyclopropanation) | None | N/A | Catalyst-free | N1-alkylated pyrazoles | semanticscholar.orgconsensus.app |

Utilization of Cyclopropyl-Containing Building Blocks in Pyrazole Annulation

An alternative and powerful approach involves constructing the pyrazole ring from precursors that already contain the cyclopropyl group. The most classic and versatile method for pyrazole synthesis is the Knorr cyclocondensation, which involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. youtube.commdpi.com

To synthesize the target scaffold, cyclopropylhydrazine is used as the key building block. beilstein-journals.org This hydrazine derivative is reacted with a suitable 1,3-difunctional compound that carries the necessary substituents for the C4 and C5 positions. For the synthesis of this compound, a suitable partner for cyclopropylhydrazine would be a β-ketonitrile, such as 2-bromo-3-oxopropanenitrile (B1454954) or a related derivative. The reaction proceeds via the initial formation of a hydrazone, which then undergoes intramolecular cyclization by the attack of the second nitrogen atom onto the nitrile carbon, followed by aromatization to yield the 5-aminopyrazole product. nih.gov This method offers the advantage of installing the amine and cyclopropyl groups in a single, convergent step.

The versatility of this approach allows for the synthesis of a wide array of substituted pyrazoles by varying the structure of both the hydrazine and the dicarbonyl component. organic-chemistry.orgresearchgate.net

Table 2: Building Block Combinations for Pyrazole Annulation

| Hydrazine Component | 1,3-Dicarbonyl/Equivalent | Key Reaction Type | Resulting Pyrazole Core | Ref. |

|---|---|---|---|---|

| Cyclopropylhydrazine | 2-Bromo-3-oxopropanenitrile | Knorr Synthesis | 4-Bromo-1-cyclopropyl-5-aminopyrazole | nih.gov |

| Hydrazine | Acetylacetone | Knorr Synthesis | 3,5-Dimethylpyrazole | youtube.com |

| Phenylhydrazine | Ethyl acetoacetate | Knorr Synthesis | 1-Phenyl-3-methyl-5-pyrazolone | mdpi.com |

| Hydrazine | Malononitrile | Dimerization/Condensation | 3,5-Diaminopyrazole | nih.gov |

Amination Pathways at the C-5 Position of the Pyrazole Ring

Introducing the amine group at the C-5 position is the final key transformation. This is typically achieved by starting with a 4-bromo-1-cyclopropyl-1H-pyrazole that has a suitable leaving group at the C-5 position, most commonly a halogen.

Nucleophilic Substitution Reactions to Introduce the Amine Group

Nucleophilic aromatic substitution (SNAr) is a fundamental pathway for introducing an amine group onto an electron-deficient aromatic ring. masterorganicchemistry.com Aryl halides are generally unreactive towards nucleophiles, but the reaction becomes feasible when the ring is activated by electron-withdrawing groups. pressbooks.pub The pyrazole ring is inherently electron-deficient, which facilitates SNAr reactions, especially at positions ortho or para to the ring nitrogens.

In this context, a 4-bromo-1-cyclopropyl-5-halopyrazole (e.g., 5-chloro- or 5-fluoropyrazole) can react with a nucleophilic amine source, such as ammonia, ammonium (B1175870) hydroxide, or a protected amine equivalent. The reaction proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org The aromaticity of the ring is temporarily broken in this step. In the second, faster step, the leaving group is eliminated, and aromaticity is restored, yielding the 5-aminopyrazole product. The stability of the Meisenheimer intermediate is key to the reaction's success. youtube.com

Palladium-Catalyzed C-N Cross-Coupling Methods for Aminopyrazoles

The Buchwald-Hartwig amination has become one of the most powerful and versatile methods for forming carbon-nitrogen bonds in modern organic synthesis. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the facile synthesis of aryl amines from aryl halides or triflates, often under milder conditions and with greater functional group tolerance than classical methods. wikipedia.orglibretexts.org

The application of this methodology to heterocyclic substrates, including pyrazoles, has been successfully demonstrated. acs.orgnih.gov The coupling of a 5-bromo- or 5-chloropyrazole derivative with an amine is achieved using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The development of sterically hindered and electron-rich biarylphosphine ligands, such as tBuBrettPhos, has been critical for achieving high efficiency in the amination of challenging five-membered heterocyclic bromides, including unprotected pyrazoles. acs.orgnih.gov These advanced catalytic systems can overcome common issues like catalyst inhibition by the nitrogen-containing heterocycle and promote the desired C-N bond formation in moderate to excellent yields. acs.orgnih.gov

Table 3: Palladium-Catalyzed Amination of Bromo-Heterocycles

| Heterocyclic Halide | Amine | Pd-Catalyst/Ligand | Base | Conditions | Yield | Ref. |

|---|---|---|---|---|---|---|

| 4-Bromopyrazole | Aniline | Pd precatalyst / tBuBrettPhos | LHMDS | Toluene, 100°C | 93% | acs.org |

| 4-Bromopyrazole | Benzylamine | Pd precatalyst / tBuBrettPhos | LHMDS | Toluene, 100°C | 78% | acs.org |

| 1-Benzyl-4-bromopyrazole | Pyrrolidine (B122466) | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene, 80°C | 93% | nih.gov |

| Aryl Bromide | Primary Amine | Pd(OAc)₂ / BrettPhos | NaOtBu | Toluene, 110°C | >99% | libretexts.org |

Copper-Catalyzed Amination Approaches

Copper-catalyzed C-N cross-coupling, historically known as the Ullmann condensation or Goldberg reaction, provides a valuable alternative to palladium-based methods. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often required harsh conditions, such as high temperatures (often >200°C) and stoichiometric amounts of copper powder, which limited their scope. wikipedia.orgnih.gov

However, significant advancements have led to the development of modern catalytic systems that operate under much milder conditions. These systems typically employ a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI), in combination with a ligand. nih.govnih.gov A wide variety of ligands have been shown to promote the reaction, including diamines, amino acids, N,N-diethylsalicylamide, and acylhydrazones. nih.govnih.govchemistryviews.org The use of these ligands accelerates the catalytic cycle and allows the amination of aryl bromides and iodides to proceed at lower temperatures and with greater substrate compatibility. This approach is particularly useful for base-sensitive substrates and can sometimes succeed where palladium catalysts fail, making it a complementary tool for the synthesis of C-5 aminopyrazoles. beilstein-journals.orgchemistryviews.org

Table 4: Copper-Catalyzed C-N Coupling (Ullmann-Type) Reactions

| Aryl Halide | Amine | Copper Source | Ligand/Additive | Base | Conditions | Ref. |

|---|---|---|---|---|---|---|

| Aryl Bromide | Primary/Secondary Amine | CuI | N,N'-Diarylbenzene-1,2-diamine | NaOTMS | DMSO, 24-70°C | chemistryviews.org |

| 2-Bromobenzoic Acid | Aliphatic/Aromatic Amine | CuI | None | K₂CO₃ | NMP, 120°C | nih.gov |

| (Bromophenyl)ethanolamine | Aqueous Ammonia | CuI | 2-Acetylcyclohexanone | K₃PO₄ | Dioxane, 100°C | nih.gov |

| Aryl Bromide | N-Heterocycles | CuI | Acylhydrazine | Cs₂CO₃ | DMF, 110-130°C | nih.gov |

Modern Synthetic Techniques and Process Optimization in Pyrazole Chemistry

The synthesis of pyrazole derivatives, a cornerstone of medicinal and agricultural chemistry, has evolved significantly with the advent of modern technologies. These advancements facilitate the creation of complex molecules, such as this compound and its analogues, with greater efficiency, safety, and scalability. Process optimization now focuses on leveraging enabling technologies like flow chemistry and microwave irradiation, alongside the development of novel catalytic systems, to push the boundaries of chemical synthesis. nih.govacs.org These methods offer superior control over reaction parameters, leading to higher yields, reduced reaction times, and access to novel chemical space. galchimia.comnih.gov

Application of Flow Chemistry in Pyrazole Synthesis

Flow chemistry, or continuous-flow synthesis, has emerged as a transformative technology in organic synthesis, offering significant advantages over traditional batch methods for preparing pyrazoles. nih.gov This technique involves pumping reagents through tubes or microreactors, enabling precise control over parameters like temperature, pressure, and reaction time. nih.gov The inherent safety of handling hazardous intermediates, such as diazo compounds, at elevated temperatures is a key benefit, as is the potential for efficient scaling-up of production. nih.govmdpi.com

Researchers have successfully implemented flow chemistry for various pyrazole syntheses. For instance, a two-stage flow process has been developed for the synthesis of substituted pyrazoles from acetophenones. galchimia.com This method involves the initial formation of an enaminone intermediate, which then reacts with a hydrazine solution in a subsequent reactor to yield the final pyrazole product. galchimia.com Another approach demonstrates a multistep, telescoped continuous-flow synthesis that allows for the rapid generation of highly functionalized pyrazoles and their subsequent modification through sequential reactor modules, highlighting the modularity and efficiency of the system. nih.gov This assembly-line approach provides a flexible pathway for creating diverse pyrazole libraries. nih.gov Furthermore, flow systems have been employed for the 1,3-dipolar cycloaddition of alkynes with diazo compounds, a fundamental reaction for constructing the pyrazole ring, which benefits from the enhanced safety and improved kinetics offered by continuous-flow conditions. mdpi.com

| Reaction Type | Starting Materials | Key Conditions | Products | Yields | Reference |

|---|---|---|---|---|---|

| Tandem Condensation | Acetophenones, DMADMF, Hydrazine | 170 °C (Coil), 150 °C (Chip), 10 min residence | Substituted Pyrazoles | High | galchimia.com |

| [3+2] Cycloaddition / Multi-step | Fluorinated amines, Alkynes | Telescoped reactor modules, elevated temperatures | Highly functionalized fluorinated pyrazoles | Good to Excellent | nih.gov |

| Condensation | Vinylidene keto esters, Hydrazine derivatives | Flow setup | Pyrazole-4-carboxylate derivatives | 62-82% | mdpi.com |

| Sequential Homocoupling & Hydroamination | Terminal alkynes, Hydrazine | Copper-mediated, continuous-flow | 3,5-disubstituted pyrazoles | Not specified | rsc.org |

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has become a widely adopted technique in pyrazole chemistry due to its ability to dramatically reduce reaction times, often from hours to minutes, while improving product yields. rsc.orgpharmacognosyjournal.net This method utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, leading to accelerated reaction rates. nih.gov It is particularly noted for its efficiency, resourcefulness, and alignment with the principles of green chemistry, especially when using environmentally benign solvents like water. pharmacognosyjournal.netnih.gov

The synthesis of 1-aryl-1H-pyrazole-5-amines, which are structurally related to the target compound, has been efficiently achieved using microwave irradiation. nih.gov In a typical protocol, an appropriate α-cyanoketone or 3-aminocrotononitrile is reacted with an aryl hydrazine in aqueous hydrochloric acid. The mixture is heated in a microwave reactor at 150 °C for 10-15 minutes, with subsequent workup yielding the desired product in high yields (typically 70-90%). nih.gov This method is reproducible across different scales and accommodates a variety of functional groups. nih.gov Similarly, 5-aminopyrazol-4-yl ketones have been prepared rapidly through a microwave-assisted heterocyclocondensation of intermediates derived from β-ketonitriles with a hydrazine. nih.gov The application of microwave technology extends to the synthesis of pyrazoline scaffolds, which are precursors to pyrazoles, demonstrating the broad utility of this technique in heterocyclic chemistry. shd-pub.org.rsresearchgate.net

| Product Type | Starting Materials | Key Conditions | Reaction Time | Yields | Reference |

|---|---|---|---|---|---|

| 1-Aryl-1H-pyrazole-5-amines | α-cyanoketone/3-aminocrotononitrile, Aryl hydrazine | 1 M HCl (aq), 150 °C, Microwave | 10-15 min | 70-90% | nih.gov |

| 5-Aminopyrazol-4-yl ketones | β-ketonitriles, N,N'-diphenylformamidine, Hydrazine | Microwave irradiation | Rapid | Efficient | nih.gov |

| Substituted α, β-Phenyl Pyrazoles | α, β-diketones, Phenyl hydrazine | Cobalt oxide nano-catalyst, Microwave heating | Minutes | Excellent | pharmacognosyjournal.net |

| 4,5-dihydro-1H-pyrazoles | Chalcones, Substituted hydrazines | Microwave irradiation | Not specified | Not specified | shd-pub.org.rsresearchgate.net |

Development of Catalytic Systems for Enhanced Efficiency

The development of advanced catalytic systems is crucial for the efficient and selective synthesis of pyrazole derivatives. Modern catalysis offers pathways that are often more environmentally friendly, operate under milder conditions, and provide higher regioselectivity and yields compared to classical methods. mdpi.comnih.gov These systems encompass a wide range of catalysts, including transition metals, nano-catalysts, and metal-free approaches.

Transition-metal catalysts are widely employed in pyrazole synthesis. Silver-catalyzed reactions have been used to produce 5-aryl-3-trifluoromethyl pyrazoles from N'-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate with good yields. mdpi.com Copper triflate has been utilized as a catalyst in the condensation of α,β-ethylenic ketones with hydrazines to form pyrazolines, which are then oxidized in situ to the corresponding pyrazoles. nih.gov Iron-based systems, such as FeCl₃ combined with polyvinyl pyrrolidine (PVP), have been reported for the synthesis of 4-amino-1-aryl-1H-pyrazole-4-carbonitriles in a green water/PEG-400 solvent system. mdpi.com

Nano-catalysts represent another frontier, offering high efficiency and easy recyclability. For example, a nano-ZnO catalyst has been shown to be highly effective for the synthesis of 1,3,5-substituted pyrazoles via the condensation of phenylhydrazine with ethyl acetoacetate, achieving excellent yields in a short time. nih.gov These green protocols are increasingly important for sustainable chemical manufacturing. pharmacognosyjournal.net The strategic use of these diverse catalytic systems allows for precise control over the construction of the pyrazole core, enabling the synthesis of complex and highly substituted molecules. mdpi.commdpi.com

| Catalyst System | Reaction Type | Substrates | Key Advantages | Yields | Reference |

|---|---|---|---|---|---|

| AgOTf | Cyclization | Trifluoromethylated ynones, Aryl hydrazines | High regioselectivity, mild conditions (rt) | Up to 99% | mdpi.com |

| FeCl₃/PVP | Cyclocondensation | Arylhydrazines, Malononitrile derivatives | Green solvent (water/PEG-400), high efficiency | Up to 97% | mdpi.com |

| Nano-ZnO | Condensation | Phenylhydrazine, Ethyl acetoacetate | Green protocol, short reaction time, easy work-up | 95% | nih.gov |

| Copper triflate / bmim | Condensation/Oxidation | α,β-ethylenic ketone, p-(4-(tert-butyl)phenyl)hydrazine | In situ oxidation to pyrazole | Not specified | nih.gov |

| Al(OTf)₃ | Cascade Reaction | Alkyl α-diazoesters, Ynones | Cascade sequence ([3+2] cycloaddition, shifts) | Not specified | mdpi.com |

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 1 Cyclopropyl 1h Pyrazol 5 Amine Derivatives

Electrophilic and Nucleophilic Transformations on the Pyrazole (B372694) Scaffold

The pyrazole ring in 4-bromo-1-cyclopropyl-1H-pyrazol-5-amine is adorned with both an electron-donating amino group and an electron-withdrawing bromine atom. This substitution pattern significantly influences the reactivity of the entire molecule, particularly the amino group and the carbon-bromine bond.

The 5-amino group on the pyrazole ring is a key functional handle, acting as a potent nucleophile and a site for various electrophilic transformations. Its reactivity is crucial for building more complex, fused heterocyclic systems. scirp.org The introduction of an amino group can drastically affect the pyrazole's reactivity toward electrophiles. researchgate.net

Key reactions involving the 5-amino group include:

Acylation and Formylation: The amino group readily undergoes acylation with reagents like acetic anhydride (B1165640) or benzoyl chloride to form the corresponding 5-acylamino pyrazoles. scirp.org Similarly, formylation can be achieved, and subsequent intramolecular cyclization can lead to the formation of fused imidazo[1,2-b]pyrazole systems. scirp.org

Diazotization: The 5-aminopyrazole moiety can be converted into a pyrazolyl-5-diazonium salt through diazotization reactions, typically using sodium nitrite (B80452) in an acidic medium. researchgate.net These diazonium salts are valuable intermediates that can undergo subsequent azo coupling reactions with active methylene (B1212753) compounds or phenols to generate a diverse range of azo dyes and fused pyrazolo[1,5-c]-as-triazine derivatives. researchgate.net In some cases, where the C-4 substituent is an activating group, the intermediate diazo compound can undergo intramolecular azo coupling to form fused cinnoline (B1195905) structures. researchgate.net

Condensation Reactions: As a 1,3-dinucleophile, the 5-aminopyrazole scaffold can participate in multi-component reactions. For instance, it can react with 1,3-dicarbonyl compounds in condensation reactions to yield spiro-heterocyclic compounds. scirp.org

The nucleophilicity of the 5-amino group makes it a versatile point for derivatization, enabling the synthesis of a wide array of functionalized pyrazole-linked and pyrazole-fused molecular libraries. researchgate.net

The bromine atom at the C-4 position of the pyrazole ring is an excellent leaving group, making this position a prime site for nucleophilic substitution and, more significantly, a handle for transition-metal-catalyzed cross-coupling reactions.

In some contexts, the C-4 halogen shows differential reactivity. For example, studies on C4-Bromopyrazolyl-α-aminonitrile revealed unexpected reaction pathways where, instead of an anticipated SN2 reaction, a C4-Bromovinyl pyrazole was formed. chemrxiv.orgchemrxiv.org This highlights that the reactivity at C-4 can be influenced by other functional groups within the molecule, leading to non-intuitive outcomes. chemrxiv.orgchemrxiv.org

The C-4 bromine is also susceptible to dehalogenation under certain reductive conditions or as a side reaction during other transformations, such as Suzuki coupling. researchgate.netrsc.org For instance, the C-Br bond can be cleaved using hydrogen gas with a palladium on carbon (Pd/C) catalyst. rsc.org This reactivity allows for the selective removal of the bromine atom after it has served its purpose in directing other substitutions on the pyrazole ring.

Coupling Reactions for Strategic Functionalization

Palladium-catalyzed cross-coupling reactions have become indispensable tools for C-C and C-N bond formation. The C-4 bromine atom of the pyrazole scaffold serves as a key electrophilic partner in these transformations, enabling the introduction of a wide variety of substituents.

The Suzuki-Miyaura reaction is one of the most effective methods for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide. nih.gov This reaction is widely used to functionalize the C-4 position of brominated pyrazoles, introducing aryl, heteroaryl, or styryl groups. rsc.org

A general and efficient synthesis of 4-substituted-1H-pyrazole-3,5-diamines was developed using a Suzuki-Miyaura cross-coupling reaction as the key step. rsc.org The reaction of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids using a palladium precatalyst (XPhos Pd G2) successfully produced the corresponding 4-aryl or 4-heteroaryl dinitropyrazoles. rsc.org Similarly, the C-7 position of 4-substituted NH-free indazoles has been successfully arylated via Suzuki-Miyaura coupling of the corresponding 7-bromoindazole precursors. nih.gov This demonstrates the broad applicability of this reaction for functionalizing halogenated nitrogen heterocycles.

However, a potential side reaction during Suzuki coupling on N-unprotected pyrrole (B145914) systems is dehalogenation, which can sometimes be suppressed by protecting the pyrrole nitrogen. researchgate.net

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Result | Reference |

|---|---|---|---|---|---|---|

| 4-bromo-3,5-dinitro-1H-pyrazole | Aryl/heteroaryl boronic acids | XPhos Pd G2 | Not specified | Not specified | 4-Aryl/heteroaryl-3,5-dinitropyrazoles | rsc.org |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good yields with electron-rich boronic acids | mdpi.com |

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ or Cs₂CO₃ | DMF | C7-arylated indazole derivatives | nih.gov |

| 4-bromo-1-(phenylsulfonyl)-7-azaindole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 4-phenyl-1-(phenylsulfonyl)-7-azaindole | beilstein-journals.org |

The formation of carbon-nitrogen bonds via cross-coupling reactions, such as the Buchwald-Hartwig amination, provides a direct route to synthesize N-arylated or N-alkylated pyrazoles. tcichemicals.com These reactions involve the palladium-catalyzed coupling of an amine with an aryl halide. tcichemicals.com

Research has shown that both palladium and copper catalysts can be effective for C-N coupling at the C-4 position of pyrazoles, with their efficacy depending on the nature of the amine. researchgate.net For instance, a Pd(dba)₂-catalyzed reaction was found to be suitable for coupling aromatic or bulky amines that lack β-hydrogen atoms. In contrast, a Cu(I)-catalyzed amination was more favorable for alkylamines that possess β-hydrogen atoms, demonstrating the complementary nature of the two catalytic systems. researchgate.net These methods have been successfully applied to 4-halo-1H-1-tritylpyrazoles, underscoring their utility for functionalizing the C-4 position. researchgate.net

| Substrate | Amine Partner | Catalyst System | Ligand | Base | Result | Reference |

|---|---|---|---|---|---|---|

| 4-bromo-1H-1-tritylpyrazole | Aryl or bulky alkylamines (no β-H) | Pd(dba)₂ | tBuDavePhos | Not specified | C4-aminated pyrazole | researchgate.net |

| 4-iodo-1H-1-tritylpyrazole | Alkylamines (with β-H) | CuI | Not specified | Not specified | C4-aminated pyrazole | researchgate.net |

| 4-bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine | Phenylmethanamine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Rapid C-N bond formation | beilstein-journals.org |

Oxidative coupling reactions offer alternative pathways to functionalize the pyrazole core, often under mild conditions. These processes can lead to the formation of novel and complex molecular architectures that might be difficult to access through traditional methods.

One such method involves the laccase-catalyzed oxidative formation of orthoquinones from catechols. researchgate.net The highly reactive quinone intermediate is then trapped by the nucleophilic 5-aminopyrazole, resulting in the formation of a C-4 arylated product. This chemo- and regioselective reaction proceeds under very mild conditions and does not require prior protection of the amine or halogenation of the pyrazole substrate. researchgate.net

Intramolecular Rearrangements and Cyclization Pathways

The strategic placement of a bromine atom, a cyclopropyl (B3062369) ring, and an amino group on the pyrazole core enables a diverse range of intramolecular reactions. These transformations are crucial for building more complex, polycyclic heterocyclic systems, often with high degrees of stereochemical control.

The 5-aminopyrazole moiety is a well-established building block for annulation reactions, where the amino group and the adjacent C4 carbon act as a dinucleophilic system to construct fused rings. Derivatives of this compound are prime candidates for such transformations, leading to the formation of pyrazolo-fused pyridines, pyrimidines, and diazepines.

The condensation of 4,5-diaminopyrazole derivatives with various reagents can lead to the formation of fused systems like imidazo[4,5-c]pyrazoles and pyrazolo[4,3-b] researchgate.netresearchgate.netdiazepines. researchgate.net Similarly, 1,2,3-triazole-4(5)-amines serve as convenient blocks for creating triazolo-annulated heterocycles, a strategy applicable to aminopyrazoles. researchgate.net Advanced catalytic methods have further expanded the scope of these annulations. For instance, a Rhodium(III)-catalyzed C–H activation and [5 + 1] annulation cascade using substituted phenyl-1H-pyrazol-5-amines and alkynoates has been developed to divergently synthesize pyrazolo[1,5-a]quinazolines. rsc.org This method is noted for its high atom economy and broad functional group tolerance. rsc.org

Another powerful strategy involves the oxidative dehydrogenative coupling of pyrazol-5-amines. nih.gov While this often leads to azo compounds, variations in reaction conditions and substrates can pave the way for intramolecular cyclization, especially if a suitable tether is present. nih.gov The reaction of 4,5-diaminopyrazoles with reagents like ethyl chloroacetate (B1199739) can yield carbonylamino pyrazoles, which can be further cyclized. researchgate.net

Table 1: Examples of Annulation Strategies for Aminopyrazole Scaffolds

| Starting Material Type | Reagent(s) | Fused System Formed | Catalyst/Conditions | Reference(s) |

|---|---|---|---|---|

| Phenyl-1H-pyrazol-5-amine | Alkynoates / Alkynamides | Pyrazolo[1,5-a]quinazoline | Rh(III) catalyst | rsc.org |

| 4,5-Diaminopyrazole | 1,2-Dicarbonyl compounds | Pyrazolo[4,5-b]pyrazine | Reflux | researchgate.net |

| 4,5-Diaminopyrazole | Ethyl Chloroacetate | Imidazo[4,5-c]pyrazol-5-one | Microwave irradiation | researchgate.net |

| 1,2,3-Triazole-4(5)-amines | Methylene active compounds | Triazolo[4,5-b]pyridine | Condensation | researchgate.net |

| Pyrazol-5-amines | Terminal Alkynes | Iodo-substituted azopyrroles | TBHP, I₂, K₂CO₃ | nih.gov |

The cyclopropyl group is not merely a passive substituent; its unique steric and electronic properties can be exploited in stereoselective transformations. Research has demonstrated efficient diastereoselective routes to cyclopropyl azoles through the formal nucleophilic substitution of chiral bromocyclopropanes. nih.govku.edu In these reactions, a base-assisted dehydrohalogenation generates a highly reactive cyclopropene (B1174273) intermediate, which then undergoes nucleophilic addition by an azole. nih.govku.edu

While this describes the formation of a cyclopropyl-azole linkage, the principles apply to transformations of an existing N-cyclopropyl pyrazole. The chiral center of a cyclopropene intermediate can dictate the configuration of adjacent stereocenters. nih.gov For this compound derivatives, reactions that transiently form a cyclopropene or a related strained intermediate could allow for highly controlled diastereoselective additions. Pyrazole itself has been shown to react efficiently with enantiomerically pure cyclopropyl bromide, yielding the corresponding N-cyclopropylpyrazole with good yield, albeit with slightly lower diastereoselectivity compared to other nucleophiles. nih.govku.edu The steric hindrance of the nucleophile plays a significant role in the diastereoselectivity of the reaction. nih.gov

Advanced Mechanistic Studies on Pyrazole Reactivity

Understanding the precise reaction mechanisms, including the identification of fleeting intermediates and the influence of reaction parameters, is paramount for the rational design of synthetic routes and the optimization of reaction outcomes.

The synthesis of pyrazoles often proceeds through multi-step sequences involving cyclization, condensation, and rearrangement. The formation of pyrazoles from hydrazines and α,β-unsaturated ketones typically involves a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole. mdpi.com The use of NMR spectroscopy is a powerful tool for elucidating reaction mechanisms, allowing for the structural identification of starting materials, intermediates, and products in real-time. researchgate.net

More complex catalytic cycles have been elucidated for specific pyrazole syntheses. For example, a palladium-catalyzed synthesis of 1-alkyl-5-arylpyrazoles from N-cyclopropylhydrazones proceeds via an auto-tandem catalysis involving C-C bond cleavage and Heck arylation, followed by cycloisomerization. researchgate.net In other systems, metal-mediated N-N coupling has been studied in detail. The oxidation of diazatitanacycles to form pyrazoles was found to proceed through a 2-electron oxidized metallacycle as the key species responsible for N-N reductive elimination. nih.gov In this process, the initial oxidation step is often rate-limiting. nih.govrsc.orgumn.edu

Iron-catalyzed 1,5-cyclization of isoxazoles to form pyrazoles is proposed to involve the generation of an Fe-nitrene complex as a key intermediate. mdpi.com The elucidation of these pathways often relies on a combination of experimental studies (e.g., control experiments, isolation of intermediates) and computational calculations.

Table 2: Investigated Reaction Pathways and Key Intermediates in Pyrazole Synthesis

| Reaction Type | Key Intermediate(s) | Mechanistic Features | Analytical Method(s) | Reference(s) |

|---|---|---|---|---|

| Cyclocondensation | Pyrazoline | Nucleophilic addition, cyclization, oxidation | NMR Spectroscopy | researchgate.netmdpi.com |

| Pd-Catalyzed Ring-Opening | N/A | C-C bond cleavage, Heck arylation, cycloisomerization | Control Experiments, DFT Calculations | researchgate.net |

| Oxidation-Induced N-N Coupling | Oxidized Titanacycle (Ti-IV) | Rate-limiting oxidation, N-N reductive elimination | Stoichiometric Experiments | nih.govrsc.orgumn.edu |

| Fe-Catalyzed Cyclization | Fe-Nitrene Complex | Ring-opening of isoxazole, 1,5-cyclization | N/A | mdpi.com |

| Tandem Cyclization/1,5-H Shift | N/A | Tandem reaction for synthesis of bioactive pyrazoles | N/A | researchgate.net |

The choice of catalyst and the design of the coordinating ligands have a profound impact on the efficiency, selectivity, and scope of reactions involving the pyrazole core. Protic pyrazoles, which have an N-H group, can act as non-innocent ligands, participating directly in catalytic cycles through metal-ligand cooperation. nih.govmdpi.com The pyrazole N-H group can act as a proton-responsive site, promoting steps like N-N bond cleavage in coordinated hydrazine (B178648) substrates. nih.gov

The design of ligands incorporating pyrazole moieties, such as (1H-pyrazolyl)pyridines, allows for the fine-tuning of a metal complex's electronic and steric properties. researchgate.net This tuning is critical for optimizing catalytic activity. For instance, in transfer hydrogenation reactions catalyzed by ruthenium complexes, the presence and position of a protic N-H group in the ligand framework can dramatically accelerate the reaction compared to non-protic analogues. nih.govmdpi.com

The catalyst system also dictates the reaction pathway. In the synthesis of pyranopyrazoles, various heterogeneous catalysts, including magnetic nanoparticles and nano-thin films, have been shown to be highly efficient and reusable. nih.gov In metal-mediated pyrazole synthesis, the nature of the metal (e.g., Cu vs. Fe) and the counterions can significantly alter the yield and regioselectivity of the reaction. mdpi.comresearchgate.net For example, in one study, Cu(OTf)₂ was an effective catalyst, while Fe(OTf)₃ produced no product. mdpi.com Similarly, in the oxidation of diazatitanacycles, the coordination of the oxidant (e.g., TEMPO) or the presence of coordinating counteranions from the oxidant salt (e.g., Cl⁻ from Fc⁺ salts) was found to be critical for reactivity. nih.govrsc.orgumn.edu

Table 3: Influence of Catalyst/Ligand Systems on Pyrazole Reactions

| Reaction Type | Catalyst System | Ligand Feature | Effect on Reaction Outcome | Reference(s) |

|---|---|---|---|---|

| Transfer Hydrogenation | Ruthenium(II) complex | Protic pincer-type pyrazole ligand | Accelerates reaction; metal-ligand cooperation | nih.govmdpi.com |

| Pyrazole Synthesis | Copper(II) Triflate | None (ionic liquid medium) | Improved yield over other metal triflates | mdpi.com |

| N-N Bond Cleavage | Iron(II) complex | Protic pincer-type pyrazole ligand | N-H group promotes heterolytic bond cleavage | nih.govmdpi.com |

| Oxidation of Catechol | Copper(II) Acetate | Pyrazole-based ligand (L6) | Highest activity compared to other ligand/metal combinations | researchgate.net |

| Pyranopyrazole Synthesis | Meglumine (biodegradable) | None | Efficient, green synthesis with excellent yields | nih.gov |

| Oxidation-Induced N-N Coupling | Titanacycle / TEMPO | None | Coordination of oxidant to Ti is critical for reactivity | nih.govrsc.orgumn.edu |

Derivatization and Structural Modification Strategies for Pyrazole 5 Amines

Functionalization at the Amino Group (N-5)

The exocyclic amino group at the 5-position of the pyrazole (B372694) ring is a key handle for introducing diverse substituents through various nitrogen-centered reactions. Acylation and alkylation are among the most common and effective strategies for modifying this position. researchgate.net

Acylation and Amidation Reactions for N-Substituted Derivatives

The primary amine at the N-5 position readily undergoes acylation or amidation when treated with acylating agents such as acyl chlorides or carboxylic acids. This reaction forms a stable amide linkage, allowing for the introduction of a vast array of functional groups. The process typically involves the reaction of the pyrazol-5-amine with an appropriate acyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the HCl byproduct. Alternatively, standard peptide coupling conditions using a carboxylic acid, a coupling agent (like DCC or EDC), and a base can be employed. These N-acylated derivatives are pivotal in various applications, including the development of kinase inhibitors.

Alkylation of the Amino Moiety for Diverse Analogues

Alkylation of the N-5 amino group is another important strategy to generate structural diversity. researchgate.net This can be achieved through several methods, including reaction with alkyl halides in the presence of a base. In this process, the amine acts as a nucleophile, displacing the halide to form a secondary or tertiary amine, depending on the stoichiometry and reaction conditions. Reductive amination offers an alternative route, where the aminopyrazole is reacted with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ with an agent like sodium borohydride (B1222165) to yield the N-alkylated product. These modifications can significantly alter the compound's steric bulk, lipophilicity, and hydrogen bonding capacity.

Modifications at the Pyrazole Ring Core

The pyrazole ring itself presents multiple opportunities for structural modification, most notably at the C-4 position, which is activated by the bromine substituent.

Substitution Reactions at the Bromine Position (C-4)

The bromine atom at the C-4 position serves as a versatile anchor point for introducing new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. The high reactivity and utility of 4-halopyrazoles in these transformations are well-documented. nih.gov Three of the most powerful and widely used methods in this context are the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. wikipedia.orgorganic-chemistry.org

Suzuki Coupling: This reaction involves the coupling of the 4-bromopyrazole with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a robust method for forming C-C bonds, allowing the introduction of various aryl and heteroaryl substituents at the C-4 position. lookchem.com

Sonogashira Coupling: This reaction couples the 4-bromopyrazole with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgresearchgate.net It is the premier method for installing alkynyl groups, which can serve as handles for further transformations or as key pharmacophoric elements.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the 4-bromopyrazole with a primary or secondary amine. wikipedia.orgorganic-chemistry.org It is a powerful tool for synthesizing 4-aminopyrazole derivatives, which are prevalent in bioactive molecules. Studies have shown that for Pd-catalyzed C-N coupling, 4-bromopyrazole substrates are often more effective than their chloro or iodo counterparts. nih.gov

The following table summarizes these key C-4 substitution reactions.

| Reaction Type | Coupling Partner | Catalyst System | Bond Formed | Resulting Structure |

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | C(sp²)–C(sp²) | 4-Aryl/Heteroaryl pyrazole |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Amine base | C(sp²)–C(sp) | 4-Alkynyl pyrazole |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | C(sp²)–N | 4-Amino pyrazole |

Functionalization at Other Ring Positions (e.g., C-3)

Direct functionalization at the C-3 position of a pre-existing 1,4,5-substituted pyrazole is synthetically challenging due to the relative reactivity of the other positions. Therefore, modifications at the C-3 position are typically incorporated during the de novo synthesis of the pyrazole ring. The classical Knorr pyrazole synthesis, for instance, involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648). nih.gov By choosing a 1,3-diketone that already contains the desired substituent at the appropriate carbon, one can construct a pyrazole with a specific C-3 functional group from the outset.

Expanding the Chemical Space Around the Cyclopropyl (B3062369) Moiety

The N-1 cyclopropyl group is a key feature of the molecule, often conferring favorable properties such as metabolic stability and conformational rigidity. Direct chemical modification of this saturated carbocyclic ring is generally not a feasible strategy. Instead, analogues with substituted cyclopropyl rings are accessed by employing modified starting materials during the initial pyrazole synthesis. This involves using a substituted cyclopropylhydrazine (B1591821) in the condensation reaction with a suitable β-dicarbonyl precursor. Alternatively, methods for synthesizing chiral and densely substituted cyclopropyl building blocks can be employed to create precursors for more complex pyrazole structures. nih.gov This approach allows for the systematic exploration of the chemical space around the N-1 position to optimize molecular properties.

Synthesis via Chiral Cyclopropyl Precursors

One effective method for preparing chiral cyclopropyl azoles involves the diastereoselective, formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes. mdpi.com This approach utilizes a chiral center within the cyclopropane (B1198618) intermediate to direct the configuration of two adjacent stereocenters. Research has demonstrated that pyrazole can efficiently react with enantiomerically pure cyclopropyl bromide to yield the corresponding chiral cyclopropyl pyrazole derivative. mdpi.com Although this transformation can be highly efficient, the diastereoselectivity may vary depending on the specific substrates and reaction conditions. mdpi.com

Another advanced strategy is the copper-catalyzed hydroamination of cyclopropenes with pyrazoles. This method allows for the preparation of chiral N-cyclopropyl pyrazoles with high levels of regio-, diastereo-, and enantiocontrol under mild conditions. acs.orgescholarship.org A notable aspect of this transformation is that it often favors the addition to the more sterically hindered nitrogen atom of the pyrazole ring. acs.orgescholarship.org

Asymmetric Cyclopropanation

Catalytic asymmetric cyclopropanation of olefins represents a powerful tool for constructing chiral cyclopropanes. For instance, the enantioselective intermolecular cyclopropanation of N1-vinylpyrimidines with α-diazoesters, catalyzed by chiral ruthenium(II)-phenyloxazoline complexes, produces chiral cyclopropyl pyrimidine (B1678525) nucleoside analogues with high diastereoselectivity and enantioselectivity (up to >20:1 dr and 99% ee). nih.gov Similarly, chiral-at-metal Rh(III) complexes have been used to catalyze the asymmetric Michael addition-initiated ring-closure of vinyl sulfoxonium ylides with α,β-unsaturated 2-acylimidazoles, affording highly functionalized chiral cyclopropanes. acs.org These methods, while not directly applied to 4-bromo-1-cyclopropyl-1H-pyrazol-5-amine, illustrate established principles for creating the chiral cyclopropyl moiety with high stereocontrol, which could be adapted for pyrazole-containing substrates.

Use of Chiral Auxiliaries

Chiral auxiliaries offer a reliable method for directing the stereochemical outcome of a reaction. wikipedia.org In the context of pyrazole synthesis, a chiral auxiliary can be temporarily attached to the molecule to control the formation of a stereocenter, after which it is removed.

A well-documented approach involves the use of tert-butanesulfinamide as a chiral auxiliary. The synthesis begins with the condensation of a chiral tert-butanesulfinamide with an aldehyde to form a chiral sulfinylimine. A stereoselective addition of an organometallic reagent to this imine establishes a new chiral center. Subsequent chemical transformations, including cyclization to form the pyrazole ring, lead to the desired chiral pyrazole derivative. This strategy has been successfully employed to synthesize inhibitors of phosphodiesterase 4 (PDE4), where the pyrazole moiety is directly bonded to a chiral center.

The table below summarizes various approaches for the stereoselective synthesis of chiral pyrazole derivatives.

| Strategy | Methodology | Key Features | Reported Selectivity | Reference |

|---|---|---|---|---|

| Chiral Cyclopropyl Precursors | Diastereoselective SN2' substitution of chiral bromocyclopropanes with pyrazole. | Utilizes a pre-existing chiral center in the cyclopropane to control stereochemistry. | Good yield, moderate to high diastereoselectivity. | mdpi.com |

| Copper-catalyzed enantioselective hydroamination of cyclopropenes with pyrazoles. | Earth-abundant catalyst; mild conditions; high regio- and enantiocontrol. | High (e.g., 90:10–95:5 er). | acs.orgescholarship.orgescholarship.org | |

| Asymmetric Cyclopropanation | Ru(II)-catalyzed intermolecular cyclopropanation of N-vinyl heterocycles with diazoesters. | Direct formation of the chiral cyclopropyl ring on a heterocyclic precursor. | High (up to >20:1 dr, 96-99% ee). | nih.gov |

| Organocatalytic Michael/alkylation cascade of 4-arylidenepyrazol-5-ones. | Forms spirocyclopropyl pyrazolones. | Variable (up to >95:5 dr, up to 93% ee). | researchgate.net | |

| Chiral Auxiliaries | Use of tert-butanesulfinamide to direct addition to an imine, followed by pyrazole formation. | Creates a chiral center adjacent to the pyrazole nitrogen; auxiliary is removable. | High (e.g., 100% ee). | |

| Cascade Reactions | 1,3-dipolar cycloaddition followed by a escholarship.orgresearchgate.net-sigmatropic rearrangement. | Installs a chiral group on the pyrazole nitrogen with stereoretention. | High (e.g., 99% ee). | uniovi.es |

Stereocontrolled Cascade Reactions

Cascade reactions provide an efficient pathway to complex chiral molecules from simple starting materials in a single operation. One such strategy involves the reaction between terminal alkynes and α-chiral tosylhydrazones. uniovi.es This sequence proceeds through the in-situ formation of a diazo compound, a 1,3-dipolar cycloaddition with the alkyne, and a subsequent escholarship.orgresearchgate.net-sigmatropic rearrangement. This final step involves the migration of the stereogenic group to the pyrazole nitrogen, importantly, with retention of its stereochemistry. This method has been successfully applied to generate a variety of N-chiral pyrazoles with high enantiomeric excess. uniovi.es

Advanced Analytical and Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an essential technique for determining the precise structure of a molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H-NMR and ¹³C-NMR Investigations for Proton and Carbon Environments

In a ¹H-NMR spectrum of 4-bromo-1-cyclopropyl-1H-pyrazol-5-amine, distinct signals would be expected for the protons of the cyclopropyl (B3062369) group, the pyrazole (B372694) ring, and the amine group. The chemical shifts (δ, measured in ppm), integration values (representing the number of protons), and splitting patterns (multiplicity) of these signals would provide crucial information about their electronic environments and neighboring protons.

Similarly, a ¹³C-NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including those in the cyclopropyl ring and the pyrazole core. The chemical shifts of these signals would indicate the type of carbon (e.g., aliphatic, aromatic, attached to a heteroatom).

Hypothetical ¹H-NMR Data Table (Note: This table is illustrative and not based on experimental data.)

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| 1 | [Value] | [e.g., s] | 1H | Pyrazole-H |

| 2 | [Value] | [e.g., m] | 1H | Cyclopropyl-CH |

| 3 | [Value] | [e.g., br s] | 2H | -NH₂ |

| 4 | [Value] | [e.g., m] | 2H | Cyclopropyl-CH₂ |

| 5 | [Value] | [e.g., m] | 2H | Cyclopropyl-CH₂ |

Hypothetical ¹³C-NMR Data Table (Note: This table is illustrative and not based on experimental data.)

| Signal | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| 1 | [Value] | Pyrazole-C₅-NH₂ |

| 2 | [Value] | Pyrazole-C₃ |

| 3 | [Value] | Pyrazole-C₄-Br |

| 4 | [Value] | Cyclopropyl-CH |

| 5 | [Value] | Cyclopropyl-CH₂ |

Advanced 2D NMR Techniques (e.g., COSY, HMBC) for Connectivity Assignments

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the molecular structure, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would reveal correlations between protons that are coupled to each other, helping to identify adjacent protons within the cyclopropyl group. An HMBC spectrum would show correlations between protons and carbons that are separated by two or three bonds, which is critical for confirming how the cyclopropyl and bromo-amino-pyrazole fragments are connected.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through analysis of its fragmentation patterns. For this compound (C₆H₈BrN₃), the mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula of the compound, confirming that it is indeed C₆H₈BrN₃.

Hypothetical Mass Spectrometry Data Table (Note: This table is illustrative and not based on experimental data.)

| Ion | Calculated m/z | Observed m/z | Assignment |

|---|---|---|---|

| [M(⁷⁹Br)+H]⁺ | 201.9974 | [Value] | Protonated Molecular Ion |

| [M(⁸¹Br)+H]⁺ | 203.9954 | [Value] | Protonated Molecular Ion |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Fourier-Transform Infrared (FT-IR) and FT-Raman Studies

The FT-IR and FT-Raman spectra of this compound would be expected to show characteristic absorption or scattering bands corresponding to the N-H stretching vibrations of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the cyclopropyl and pyrazole rings, C=C and C=N stretching of the pyrazole ring, and C-N and C-Br stretching vibrations. These spectra would provide confirmatory evidence for the presence of these key functional groups.

Hypothetical Vibrational Spectroscopy Data Table (Note: This table is illustrative and not based on experimental data.)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| [Value] | [e.g., Medium] | N-H stretch (amine) |

| [Value] | [e.g., Strong] | C-H stretch (cyclopropyl) |

| [Value] | [e.g., Medium] | C=N stretch (pyrazole) |

| [Value] | [e.g., Strong] | C-Br stretch |

Based on a thorough review of available scientific literature, there is no specific published research focusing on the advanced analytical and spectroscopic characterization of the chemical compound This compound . The requested detailed research findings, including X-ray crystallography and specific chromatographic applications for this exact molecule, are not available in the public domain.

Therefore, it is not possible to generate the article with the specified outline and content inclusions, as the fundamental data required for each section does not exist in published scientific sources. Any attempt to provide this information would be speculative and would not adhere to the required standards of scientific accuracy.

To fulfill a request of this nature, published studies detailing single-crystal X-ray diffraction, analysis of supramolecular assembly, HPLC purity assessment, and TLC reaction monitoring for "this compound" would be necessary. As these studies are not available, the generation of the requested article cannot proceed.

Applications As Key Building Blocks and Precursors in Complex Organic Synthesis

Role in the Synthesis of Diverse Heterocyclic Systems

5-Aminopyrazole derivatives are well-established as polyfunctional compounds that serve as pivotal starting materials for a wide array of heterocyclic systems. mdpi.comnih.gov The structure of a 5-aminopyrazole contains multiple nucleophilic sites which can react with various electrophiles to construct fused and substituted heterocyclic scaffolds. nih.gov The subject compound, 4-bromo-1-cyclopropyl-1H-pyrazol-5-amine, fits this profile, offering a platform for generating molecular diversity through various cyclization and functionalization reactions. mdpi.comnih.gov

The bifunctional nature of 5-aminopyrazoles makes them ideal substrates for annulation reactions, leading to the formation of fused pyrazole (B372694) systems. These fused heterocycles, such as pyrazolo[3,4-b]pyridines, are of significant interest due to their prevalence in molecules with pronounced biological activities, including kinase inhibitors and anticancer agents. nih.gov

The synthesis of the pyrazolo[3,4-b]pyridine core often involves the cyclocondensation of a 5-aminopyrazole with a 1,3-dielectrophilic species. researchgate.net For instance, reactions with α,β-unsaturated ketones or alkynyl aldehydes can lead to the formation of the fused pyridine (B92270) ring. mdpi.comnih.gov The reaction of 5-aminopyrazoles with diethyl ethoxymethylenemalonate, followed by thermal cyclization, is a classic method to obtain pyrazolo[3,4-b]pyrid-4-ones. cdnsciencepub.com Given its 5-amino-substituted pyrazole structure, this compound is a prime candidate for these synthetic strategies. The bromine atom at the 4-position would be retained in the final fused product, offering a handle for subsequent chemical modifications.

Recent methodologies have expanded the scope of these cyclizations. A cascade 6-endo-dig cyclization using 5-aminopyrazoles and alkynyl aldehydes, activated by agents like silver, iodine, or N-bromosuccinimide (NBS), allows for the switchable synthesis of various functionalized pyrazolo[3,4-b]pyridines. nih.gov Other fused systems, such as imidazo[1,2-b]pyrazoles, have also been synthesized from 5-aminopyrazole precursors through cyclization with reagents like 2-bromo acetophenone. nih.gov

Interactive Table: Examples of Fused Heterocyclic Systems from 5-Aminopyrazole Precursors

| Fused System | Reagents/Reaction Type | Reference |

| Pyrazolo[3,4-b]pyridines | Cyclocondensation with α,β-unsaturated ketones (e.g., with ZrCl₄ catalyst) | mdpi.com |

| Pyrazolo[3,4-b]pyridines | Cascade 6-endo-dig cyclization with alkynyl aldehydes | nih.gov |

| Pyrazolo[3,4-b]pyrid-4-ones | Reaction with diethyl ethoxymethylenemalonate and thermal cyclization | cdnsciencepub.com |

| Imidazo[1,2-b]pyrazoles | Cyclization with 2-bromo acetophenone | nih.gov |

| Spirocyclopropane-4H-pyrazolo[1,5-a]indoles | Alkylative dearomatization and intramolecular N-imination | nih.gov |

The term "polysubstituted pyrazole" refers to a pyrazole ring bearing multiple, varied functional groups. The synthesis of such compounds is a cornerstone of medicinal chemistry, as the nature and position of substituents dictate the molecule's biological activity and physicochemical properties. mdpi.comglobalresearchonline.net this compound is an exemplary starting material for generating polysubstituted pyrazoles due to its distinct, orthogonally reactive functional groups.